tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20BrF3N2O2 and its molecular weight is 409.24 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (often abbreviated as TBTPP) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C16H20BrF3N2O2
- Molecular Weight : 409.24 g/mol
- CAS Number : 1253936-64-9
- Physical Appearance : White to yellow solid
- Purity : Typically 95% .
The biological activity of TBTPP is primarily linked to its interactions with various biological targets, particularly in the context of antimicrobial and antichlamydial effects. The compound's piperazine moiety is known for its versatility in drug design, allowing it to engage with multiple receptors and enzymes.
Antimicrobial Activity
Recent studies have demonstrated that TBTPP exhibits significant antimicrobial properties. For instance:
- Chlamydia Activity : TBTPP derivatives have shown selective activity against Chlamydia species. A study indicated that modifications in the piperazine structure enhanced antichlamydial activity, suggesting that TBTPP could serve as a scaffold for developing new treatments against chlamydial infections .
- Bacterial Spectrum : TBTPP has displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL against various pathogens, including Neisseria meningitidis and Haemophilus influenzae .
Case Studies
-
Study on Antichlamydial Activity :
- Researchers synthesized several TBTPP derivatives and evaluated their efficacy against Chlamydia trachomatis. The results indicated that specific substitutions on the phenyl ring significantly improved the compounds' activity, with some derivatives achieving MIC values lower than those of existing treatments .
- Toxicity Assessment :
Data Table: Biological Activity Overview
Biological Activity | Target Pathogen/Cell Type | MIC (μg/mL) | Notes |
---|---|---|---|
Antichlamydial | Chlamydia trachomatis | < 16 | Selective activity observed |
Antibacterial | Neisseria meningitidis | 64 | Moderate activity |
Antibacterial | Haemophilus influenzae | 32 | Moderate activity |
Cytotoxicity | Human cell lines | >100 | Low cytotoxicity observed |
Mutagenicity | Drosophila melanogaster | Negative | No mutagenic effects detected |
Properties
IUPAC Name |
tert-butyl 4-[2-bromo-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF3N2O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(10-12(13)17)16(18,19)20/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJEOCGARHJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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